molecular formula C21H15ClO4 B14520463 Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate CAS No. 63116-77-8

Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate

Cat. No.: B14520463
CAS No.: 63116-77-8
M. Wt: 366.8 g/mol
InChI Key: XOSNMTJVMILXCR-UHFFFAOYSA-N
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Description

Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate is an organic compound with a complex structure that includes phenyl, chloro, and diphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of phenyl 2-chloroprop-2-enoate with diphenoxy reagents under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl 2-chloro-3,3-diphenoxypropanoic acid, while substitution with hydroxide ions may produce phenyl 2-hydroxy-3,3-diphenoxyprop-2-enoate .

Scientific Research Applications

Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through nucleophilic substitution reactions, where it interacts with nucleophiles in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phenyl 2-chloroprop-2-enoate: A simpler analog with similar reactivity but lacking the diphenoxy groups.

    Diphenoxypropanoic acid: A related compound with different functional groups and reactivity.

Uniqueness

Phenyl 2-chloro-3,3-diphenoxyprop-2-enoate is unique due to its combination of phenyl, chloro, and diphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

63116-77-8

Molecular Formula

C21H15ClO4

Molecular Weight

366.8 g/mol

IUPAC Name

phenyl 2-chloro-3,3-diphenoxyprop-2-enoate

InChI

InChI=1S/C21H15ClO4/c22-19(20(23)24-16-10-4-1-5-11-16)21(25-17-12-6-2-7-13-17)26-18-14-8-3-9-15-18/h1-15H

InChI Key

XOSNMTJVMILXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=C(C(=O)OC2=CC=CC=C2)Cl)OC3=CC=CC=C3

Origin of Product

United States

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